molecular formula C18H24N4O3 B6599502 tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate CAS No. 1803602-15-4

tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

Cat. No.: B6599502
CAS No.: 1803602-15-4
M. Wt: 344.4 g/mol
InChI Key: HVKLCMQJUKHGJL-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a triazole ring, which is further connected to a morpholine ring and a tert-butyl carboxylate group. The intricate arrangement of these functional groups makes it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Hantzsch triazole synthesis , where a 1,2,4-triazole derivative is first prepared using hydrazine and a β-diketone. The benzyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the morpholine ring and the tert-butyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition Reactions: Various electrophiles can be used to add functional groups to the molecule.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole and morpholine rings make it a versatile intermediate for creating pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial, antiviral, and anticancer properties . The triazole ring, in particular, is known for its ability to inhibit various enzymes and receptors, making it a valuable candidate for drug development.

Medicine: In the medical field, tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is being explored for its potential as a therapeutic agent. Its ability to modulate biological pathways and target specific molecular structures makes it a promising candidate for treating various diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets . The triazole ring can bind to enzymes and receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-Benzyl-3-tert-butyl-1H-1,2,4-triazol-5-yl)acetic acid

  • 3-tert-Butyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

  • 3-tert-Butyl-1-cyclohexyl-1H-1,2,4-triazol-5-yl)acetic acid

Uniqueness: Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate stands out due to its unique combination of functional groups and its potential applications in various fields. While similar compounds may share structural similarities, the presence of the morpholine ring and the tert-butyl carboxylate group in this compound provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(2-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)21-9-10-24-12-15(21)16-19-13-20-22(16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLCMQJUKHGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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